![molecular formula C20H17NO4 B14333244 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid CAS No. 106323-26-6](/img/structure/B14333244.png)
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-(dimethylamino)-1-hydroxynaphthalene-2-carboxylic acid with benzoic acid derivatives under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or benzoquinones.
Reduction: Formation of naphthols or benzylic alcohols.
Substitution: Formation of halogenated derivatives or amides.
科学的研究の応用
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carbonyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 3-Dimethylaminobenzoic acid
- 2-Dimethylaminobenzoic acid
Uniqueness
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is unique due to its naphthalene core structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
106323-26-6 |
|---|---|
分子式 |
C20H17NO4 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-[6-(dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid |
InChI |
InChI=1S/C20H17NO4/c1-21(2)13-8-10-14-12(11-13)7-9-17(18(14)22)19(23)15-5-3-4-6-16(15)20(24)25/h3-11,22H,1-2H3,(H,24,25) |
InChIキー |
BEUDNQKYAIFFLQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


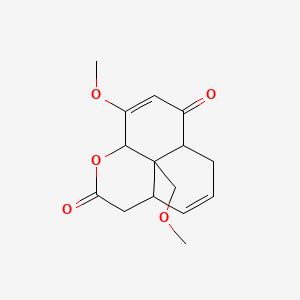
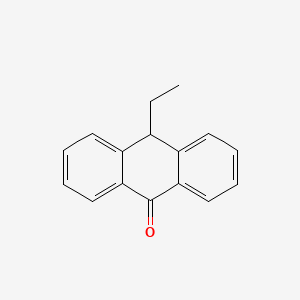
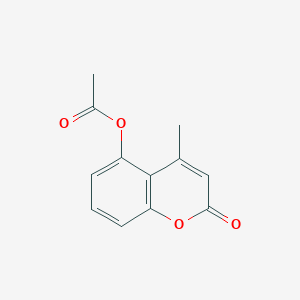
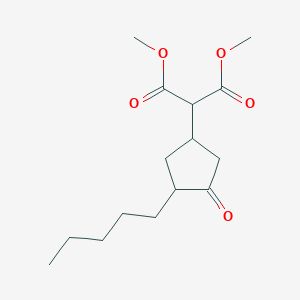
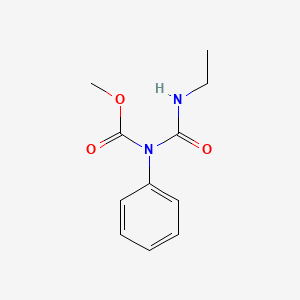

![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
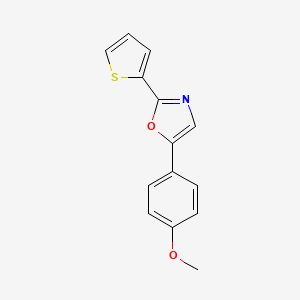
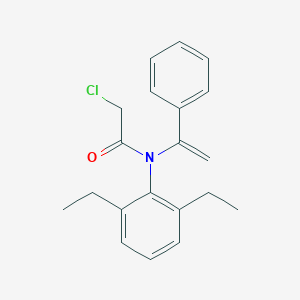
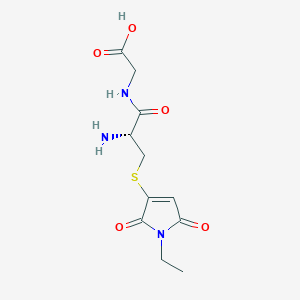
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


